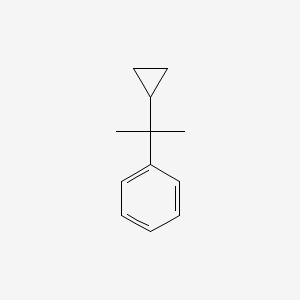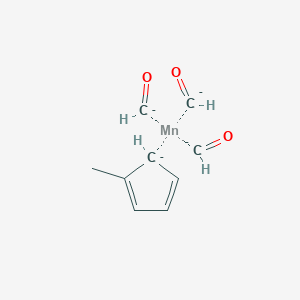
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is a complex organometallic compound that features a manganese center coordinated to a cyclopentadienyl ring substituted with a methyl group and three carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde typically involves the reaction of methylcyclopentadiene with manganese pentacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the substitution of carbonyl ligands with the cyclopentadienyl ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of manganese.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of ligands and catalysts to facilitate the exchange of carbonyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield manganese dioxide, while reduction can produce manganese carbonyl complexes with fewer carbonyl ligands.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new coordination chemistry and catalytic properties.
Biology and Medicine
Research in biology and medicine has investigated the potential use of this compound in drug delivery systems and as a catalyst for biochemical reactions. Its ability to coordinate with various ligands makes it a versatile tool for studying enzyme mechanisms and developing new therapeutic agents.
Industry
In industry, this compound is used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions. Its stability and reactivity make it an attractive option for industrial applications.
Mechanism of Action
The mechanism of action of (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde involves the coordination of the manganese center with various ligands. This coordination can activate the compound for catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Manganese, tricarbonyl (methylcyclopentadienyl): Similar in structure but with different substituents on the cyclopentadienyl ring.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Features a silicon center instead of manganese, used in different types of reactions.
Pyridylphenylene cyclopentadienone: Used as a building block for dendrimer synthesis, with different applications in materials science.
Uniqueness
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is unique due to its specific combination of a manganese center with a methyl-substituted cyclopentadienyl ring and three carbonyl groups. This structure imparts distinct reactivity and stability, making it valuable for specialized applications in catalysis and materials science.
Properties
Molecular Formula |
C9H10MnO3-4 |
|---|---|
Molecular Weight |
221.11 g/mol |
IUPAC Name |
manganese;methanone;1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H7.3CHO.Mn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H3;3*1H;/q4*-1; |
InChI Key |
FOIZRFNUXDWKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C[CH-]1.[CH-]=O.[CH-]=O.[CH-]=O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)
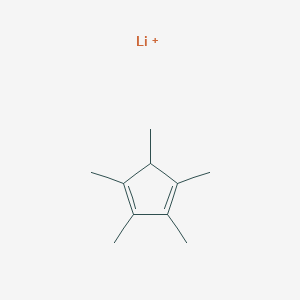
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)
![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)
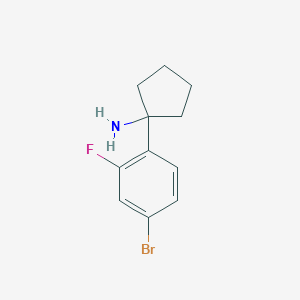
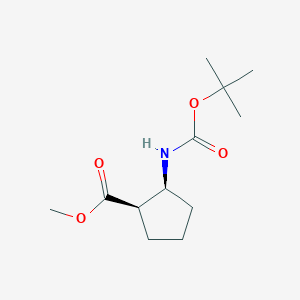
![8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
![3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11726570.png)
